1-(4-Fluorophenylcarbamoyl)cyclobutanecarboxylic acid
Overview
Description
1-(4-Fluorophenylcarbamoyl)cyclobutanecarboxylic acid is a chemical compound with the molecular formula C11H10FNO3 . It is a solid substance at 20 degrees Celsius .
Synthesis Analysis
The synthesis of this compound involves several raw materials including 1,1-Cyclopropanedicarbonyl dichloride (9CI), Cyclopropanecarboxylic acid, 1- (chlorocarbonyl)- (9CI), METHYL 1- [ (4-FLUOROPHENYL)CARBAMOYL]CYCLOPROPANECARBOXYLATE, ethyl 1- (4-fluorophenylcarbaMoyl)cyclopropanecarboxylate, 1- (ethoxycarbonyl)cyclopropanecarboxylic acid, 1,1-Cyclopropanedicarboxylic acid monomethyl ester, 1,1-Cyclopropanedicarboxylic acid dimethyl ester, 3-Fluoroaniline, 1,1-Cyclopropanedicarboxylic acid, 4-Fluoroaniline, Diethyl 1,1-cyclopropanedicarboxylate .Molecular Structure Analysis
The molecular weight of this compound is 223.20 . The InChI string representation of its structure isInChI=1S/C11H10FNO3/c12-7-1-3-8 (4-2-7)13-9 (14)11 (5-6-11)10 (15)16/h1-4H,5-6H2, (H,13,14) (H,15,16)
. Physical and Chemical Properties Analysis
This compound has a melting point of 173.0 to 177.0 °C and a predicted boiling point of 475.2±30.0 °C . It has a density of 1.521 and is soluble in methanol . It appears as a white to almost white powder or crystal .Safety and Hazards
The compound is classified under GHS07 for safety. It may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .
Properties
CAS No. |
849217-49-8 |
---|---|
Molecular Formula |
C12H12FNO3 |
Molecular Weight |
237.23 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)carbamoyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H12FNO3/c13-8-2-4-9(5-3-8)14-10(15)12(11(16)17)6-1-7-12/h2-5H,1,6-7H2,(H,14,15)(H,16,17) |
InChI Key |
MZCWFKZECVFORG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(=O)NC2=CC=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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